N-cyclopentyl-2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide
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Overview
Description
N-cyclopentyl-2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a cyclopentyl group, a methoxybenzyl group, and a pyrazolo[4,3-d]pyrimidin scaffold, making it a subject of interest for researchers.
Preparation Methods
The synthesis of N-cyclopentyl-2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide involves multiple steps, typically starting with the preparation of the pyrazolo[4,3-d]pyrimidin core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors. The subsequent steps involve the introduction of the cyclopentyl group, the methoxybenzyl group, and the thioacetamide moiety under specific reaction conditions. Industrial production methods may involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
N-cyclopentyl-2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced by other nucleophiles.
Hydrolysis: The thioacetamide moiety can be hydrolyzed under acidic or basic conditions to yield corresponding acids or amides.
Scientific Research Applications
N-cyclopentyl-2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for studies related to enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications could be explored, particularly if the compound shows activity against specific biological targets.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets would depend on the specific context of its application.
Comparison with Similar Compounds
N-cyclopentyl-2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide can be compared with other compounds that have similar structural features, such as:
Pyrazolo[4,3-d]pyrimidin derivatives: These compounds share the same core structure and may exhibit similar biological activities.
Thioacetamide derivatives: Compounds with the thioacetamide moiety can be compared in terms of their reactivity and applications.
Cyclopentyl-containing compounds: The presence of the cyclopentyl group can influence the compound’s properties and its comparison with other cyclopentyl derivatives can highlight its uniqueness.
Biological Activity
N-cyclopentyl-2-({1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article reviews the current understanding of its biological activity based on available literature.
Chemical Structure and Properties
The compound can be described by its IUPAC name and its molecular formula, which is crucial for understanding its reactivity and interaction with biological systems. The structure includes a cyclopentyl group, a pyrazolo[4,3-d]pyrimidine moiety, and a sulfanyl acetamide group.
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₃N₅O₃S |
Molecular Weight | 373.47 g/mol |
IUPAC Name | N-cyclopentyl-2-{...} |
Preliminary studies suggest that this compound may exert its biological effects through several mechanisms:
- Inhibition of Specific Enzymes : The pyrazolo[4,3-d]pyrimidine structure is known for its ability to inhibit certain kinases involved in cancer cell proliferation. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells.
- Targeting Signaling Pathways : The compound may modulate key signaling pathways such as the MAPK/ERK pathway, which is often dysregulated in cancer. By restoring normal signaling, it could potentially halt the progression of malignancies.
Anticancer Properties
Research has indicated that this compound demonstrates significant anticancer activity. In vitro studies have shown:
- Cell Viability Reduction : The compound exhibited IC50 values in the micromolar range against various cancer cell lines, indicating potent cytotoxic effects.
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 10.5 |
A549 (Lung Cancer) | 8.2 |
HeLa (Cervical Cancer) | 12.0 |
Other Biological Activities
In addition to its anticancer properties, the compound has shown potential in other areas:
- Antimicrobial Activity : Preliminary tests indicate that it may exhibit antimicrobial properties against certain bacterial strains.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds similar to N-cyclopentyl derivatives:
- Study on Pyrazolo[4,3-d]pyrimidines : A review highlighted various derivatives that demonstrated selective inhibition of kinases involved in cancer progression . This supports the hypothesis that N-cyclopentyl derivatives may similarly inhibit these targets.
- Screening Assays for Drug Libraries : Research focusing on drug libraries identified compounds with similar structures that effectively inhibited tumor growth in multicellular spheroids . This method underscores the importance of structural similarity in predicting biological activity.
Properties
IUPAC Name |
N-cyclopentyl-2-[1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O3S/c1-4-28-21-20(15(2)26-28)25-23(32-14-19(29)24-17-9-5-6-10-17)27(22(21)30)13-16-8-7-11-18(12-16)31-3/h7-8,11-12,17H,4-6,9-10,13-14H2,1-3H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GECOURTUECNISQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC(=CC=C3)OC)SCC(=O)NC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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